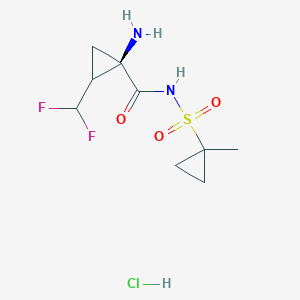
3,4-Dibromo-2-iodothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-2-iodothiophene is a polyhalogenated thiophene derivative Thiophene is a five-membered heterocyclic compound containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-iodothiophene typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, where halogen atoms migrate within the thiophene ring under the influence of a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) . Another method involves the simultaneous introduction of bromine and iodine atoms using reagents like N-iodosuccinimide or molecular iodine in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dibromo-2-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are commonly used to form carbon-carbon bonds with this compound .
Common Reagents and Conditions:
Substitution Reactions: Reagents like n-butyllithium or Grignard reagents in solvents like tetrahydrofuran (THF) at low temperatures.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products:
Substitution Reactions: Formation of various substituted thiophene derivatives.
Cross-Coupling Reactions: Formation of biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
3,4-Dibromo-2-iodothiophene has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors .
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties .
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents .
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-2-iodothiophene depends on its application. In organic electronics, its conjugated structure allows for efficient charge transport, making it suitable for use in semiconductors and optoelectronic devices. In biological systems, the presence of halogen atoms can enhance the compound’s ability to interact with biological targets, potentially leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
- 3,4-Dibromo-2-chlorothiophene
- 3,4-Dibromo-2-fluorothiophene
- 3,4-Dibromo-2-methylthiophene
Comparison: 3,4-Dibromo-2-iodothiophene is unique due to the presence of both bromine and iodine atoms, which impart distinct electronic and steric properties. Compared to its analogs, the iodine atom in this compound can participate in specific interactions, such as halogen bonding, which can influence its reactivity and applications .
Propriétés
Formule moléculaire |
C4HBr2IS |
|---|---|
Poids moléculaire |
367.83 g/mol |
Nom IUPAC |
3,4-dibromo-2-iodothiophene |
InChI |
InChI=1S/C4HBr2IS/c5-2-1-8-4(7)3(2)6/h1H |
Clé InChI |
CWGLUYPBICIKPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(S1)I)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide](/img/structure/B14776224.png)


![5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B14776244.png)


![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14776263.png)
![(8R)-8-hydroxy-3,5,10-trioxatricyclo[6.2.1.02,6]undecane-4,9-dione](/img/structure/B14776264.png)


![Methyl 5-amino-4'-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14776297.png)
![4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B14776305.png)

